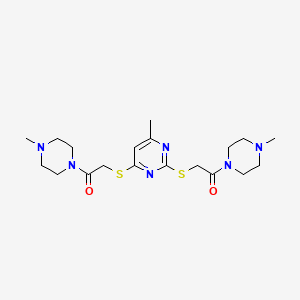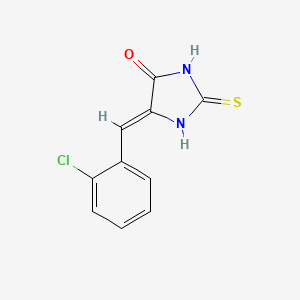
4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is a heterocyclic compound that combines the structural features of thiazolidinone and benzimidazole. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both thiazolidinone and benzimidazole moieties contributes to its unique chemical behavior and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- typically involves the condensation of benzimidazole-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield thioethers or thiols.
Substitution: The benzimidazole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
Chemistry
In chemistry, 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. It has been studied for its potential to inhibit the growth of drug-resistant strains, making it a valuable candidate for new antibiotic development.
Medicine
In medicine, the compound shows promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems. Its versatility and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- involves multiple pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis and interferes with essential enzymes. As an anticancer agent, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound also modulates inflammatory responses by inhibiting key signaling molecules involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.
Benzimidazole derivatives: Compounds with the benzimidazole moiety exhibit a range of pharmacological activities, including antiviral, antifungal, and anticancer properties.
Uniqueness
4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is unique due to the combination of thiazolidinone and benzimidazole structures, which confer a broad spectrum of biological activities. Its dual functionality allows for diverse chemical modifications and the exploration of various therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
31409-56-0 |
|---|---|
Molecular Formula |
C11H7N3OS2 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H7N3OS2/c15-10-8(17-11(16)14-10)5-9-12-6-3-1-2-4-7(6)13-9/h1-5,15H,(H,14,16) |
InChI Key |
MYCWCGSEYIARLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(NC(=S)S3)O)N=C2C=C1 |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)
![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)
